![molecular formula C7H6N4O B11918434 1h-Imidazo[4,5-b]pyridine-2-carboxamide CAS No. 97640-18-1](/img/structure/B11918434.png)

1h-Imidazo[4,5-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

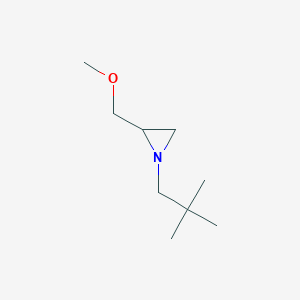

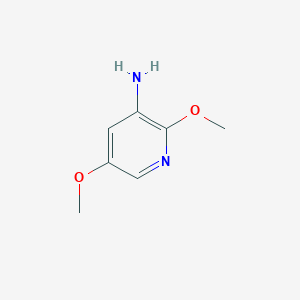

1H-イミダゾ[4,5-b]ピリジン-2-カルボキサミドは、医薬品化学および創薬分野で注目を集めている複素環式化合物です。この化合物は、その融合されたイミダゾール環とピリジン環によって特徴付けられ、これらはそのユニークな化学的性質と生物学的活性に貢献しています。 プリンとの構造的類似性から、さまざまな治療用途に有望な候補となっています .

準備方法

合成経路と反応条件: 1H-イミダゾ[4,5-b]ピリジン-2-カルボキサミドの合成は、通常、イミダゾール環の構築後にピリジン環を形成することによって行われます。 一般的な方法の1つには、1-メチル-1H-イミダゾール-4-アミンをフマル酸またはマレイン酸にマイケル付加し、続いて分子内環化を行う方法が含まれます . 別の方法では、2,3-ジアミノピリジンとホルムアルデヒドを使用してイミダゾール環を構築し、その後さらに官能基化することができます .

工業的生産方法: 工業的生産方法は、多くの場合、高い収率と純度を確保するスケーラブルな合成経路に依存しています。 Buchwald-Hartwig反応や鈴木カップリング反応などの触媒プロセスを使用することにより、さまざまなイミダゾピリジン誘導体の効率的な生産が可能になります .

化学反応の分析

反応の種類: 1H-イミダゾ[4,5-b]ピリジン-2-カルボキサミドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、さまざまなオキソ誘導体を生成するように酸化することができます。

還元: 還元反応により、ジヒドロ誘導体が生成される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン化は、ヨウ素または臭素を使用して行うことができ、アリール化は、パラジウム触媒クロスカップリング反応を使用して行うことができます.

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換イミダゾピリジンが含まれ、これらは特定の用途に合わせてさらに官能基化することができます .

科学研究での応用

1H-イミダゾ[4,5-b]ピリジン-2-カルボキサミドは、幅広い科学研究への応用があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害とタンパク質リガンド相互作用の研究に使用されています。

科学的研究の応用

1H-Imidazo[4,5-b]pyridine-2-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the development of advanced materials and chemical sensors.

作用機序

1H-イミダゾ[4,5-b]ピリジン-2-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。 たとえば、特定のキナーゼの阻害剤として作用することができ、それにより細胞増殖と生存に関与するシグナル伝達経路を調節します . この化合物は、GABA受容体に結合する能力も持ち、神経障害の治療効果に貢献しています .

類似の化合物:

イミダゾ[1,2-a]ピリジン: 抗結核活性で知られています.

イミダゾ[4,5-c]ピリジン: 類似の生物学的活性を示しますが、置換パターンが異なります.

イミダゾ[1,5-a]ピリジン: ゾリムジンなどの薬物の開発に使用されています.

ユニークさ: 1H-イミダゾ[4,5-b]ピリジン-2-カルボキサミドは、プリンとの構造的類似性により、創薬のための汎用性の高い足場となっています。 さまざまな化学変換を受ける能力と幅広い生物学的活性は、そのユニークさをさらに強調しています .

類似化合物との比較

Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

Imidazo[4,5-c]pyridine: Exhibits similar biological activities but differs in its substitution pattern.

Imidazo[1,5-a]pyridine: Used in the development of drugs like zolimidine.

Uniqueness: 1H-Imidazo[4,5-b]pyridine-2-carboxamide stands out due to its structural similarity to purines, making it a versatile scaffold for drug design. Its ability to undergo various chemical transformations and its broad range of biological activities further highlight its uniqueness .

特性

CAS番号 |

97640-18-1 |

|---|---|

分子式 |

C7H6N4O |

分子量 |

162.15 g/mol |

IUPAC名 |

1H-imidazo[4,5-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C7H6N4O/c8-5(12)7-10-4-2-1-3-9-6(4)11-7/h1-3H,(H2,8,12)(H,9,10,11) |

InChIキー |

UAYGFGNTENWCEQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(N=C1)N=C(N2)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)